![molecular formula C7H11NO B14447240 (2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one CAS No. 73274-51-8](/img/structure/B14447240.png)
(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-2-Methyl-1-azabicyclo[320]heptan-7-one is a bicyclic compound that contains a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a starting material that contains both a nitrogen atom and a suitable leaving group. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the desired product using techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. The pathways involved can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane:
Sulfur Compounds: Compounds containing sulfur that can form stable structures similar to nitrogen-containing bicyclic compounds.
Uniqueness
(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This gives it distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
73274-51-8 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(2S,5R)-2-methyl-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C7H11NO/c1-5-2-3-6-4-7(9)8(5)6/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
Clave InChI |
NPGUIOJPCYFPKK-NTSWFWBYSA-N |
SMILES isomérico |
C[C@H]1CC[C@H]2N1C(=O)C2 |
SMILES canónico |
CC1CCC2N1C(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


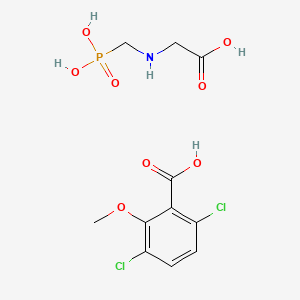
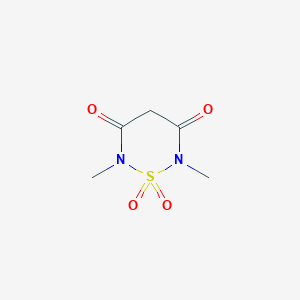
![1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14447170.png)

![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)
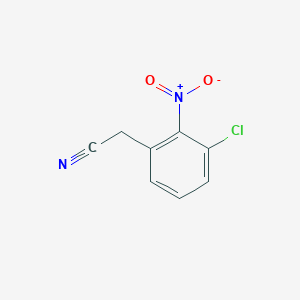

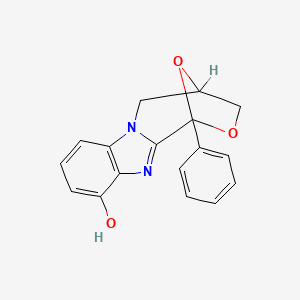
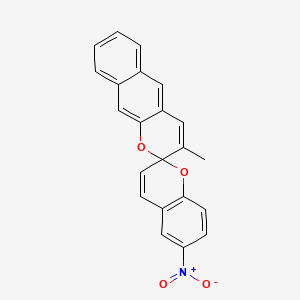
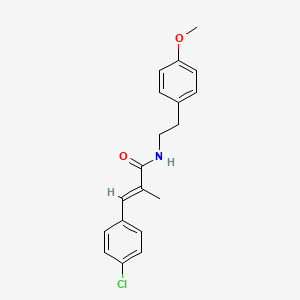
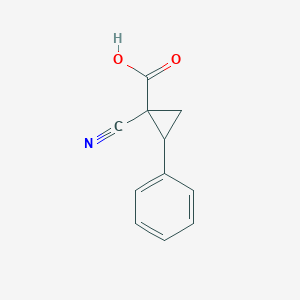
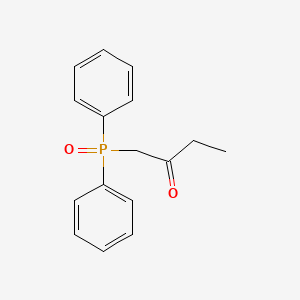
![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)

